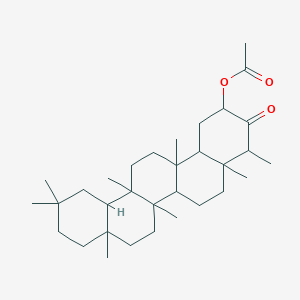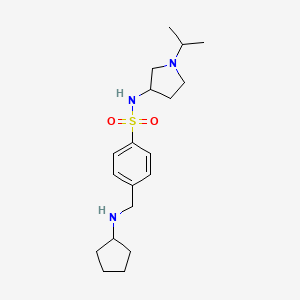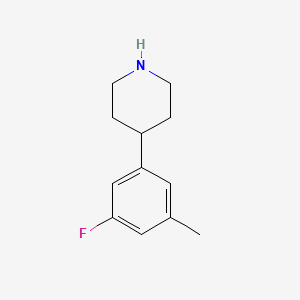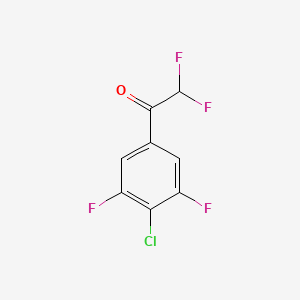![molecular formula C18H19F6NO3S B12092762 (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[3,5-bis(trifluorométhyl)phényl]-N-méthyléthanamine ; acide 4-méthylbenzènesulfonique est un composé organique complexe ayant des applications significatives dans divers domaines scientifiques. Ce composé est caractérisé par la présence de groupes trifluorométhyle, qui lui confèrent des propriétés chimiques uniques, le rendant précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1R)-1-[3,5-bis(trifluorométhyl)phényl]-N-méthyléthanamine implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation du cycle aromatique trifluorométhylé : Ceci peut être réalisé par des réactions de substitution électrophile aromatique en utilisant des agents trifluorométhylant.
Introduction de la partie éthanamine : Cette étape implique la réaction du composé aromatique trifluorométhylé avec une amine appropriée dans des conditions contrôlées.
Formation du composé final : La dernière étape implique la réaction de l'intermédiaire avec l'acide 4-méthylbenzènesulfonique pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs, le contrôle de la température et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(1R)-1-[3,5-bis(trifluorométhyl)phényl]-N-méthyléthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants, conduisant à la formation des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les groupes trifluorométhyle peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent conduire à une variété de dérivés substitués.
Applications de recherche scientifique
Chimie
En chimie, (1R)-1-[3,5-bis(trifluorométhyl)phényl]-N-méthyléthanamine est utilisé comme élément de base pour la synthèse de molécules plus complexes. Ses groupes trifluorométhyle uniques le rendent précieux pour le développement de nouveaux matériaux et catalyseurs.
Biologie
Dans la recherche biologique, ce composé est étudié pour ses interactions potentielles avec les molécules biologiques. Sa structure lui permet d'être utilisé dans la conception de nouveaux médicaments et agents thérapeutiques.
Médecine
En médecine, (1R)-1-[3,5-bis(trifluorométhyl)phényl]-N-méthyléthanamine est étudié pour ses propriétés pharmacologiques potentielles. Il peut servir de composé principal dans le développement de nouveaux médicaments.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté aux applications dans l'électronique, les revêtements et autres matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action de (1R)-1-[3,5-bis(trifluorométhyl)phényl]-N-méthyléthanamine implique son interaction avec des cibles moléculaires spécifiques. Les groupes trifluorométhyle renforcent son affinité de liaison à certains récepteurs ou enzymes, conduisant à ses effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to be used in the design of new drugs and therapeutic agents.
Medicine
In medicine, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R)-1-[3,5-bis(trifluorométhyl)phényl]éthanamine : Manque le groupe N-méthyle, ce qui peut affecter ses propriétés chimiques et biologiques.
(1R)-1-[3,5-bis(trifluorométhyl)phényl]-N-méthylpropanamine : Contient un carbone supplémentaire dans la chaîne alkyle, ce qui peut influencer sa réactivité et ses interactions.
Unicité
(1R)-1-[3,5-bis(trifluorométhyl)phényl]-N-méthyléthanamine est unique en raison de la présence à la fois de groupes trifluorométhyle et de la partie N-méthyléthanamine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, le rendant précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C18H19F6NO3S |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H11F6N.C7H8O3S/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,18H,1-2H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |
Clé InChI |
UDVIHDDHNRGUEZ-FYZOBXCZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)

![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)


![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)


